2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride
Description
Historical Context of Sulfonyl Chloride Derivatives in Organic Chemistry
The development of sulfonyl chloride chemistry traces back to the pioneering work of Henri Victor Regnault in 1838, who first prepared sulfuryl chloride, establishing the foundation for modern sulfonyl chloride synthesis. The evolution of aromatic sulfonyl chlorides began with the industrial preparation of benzenesulfonyl chloride through chlorosulfonation reactions, which became the cornerstone method for accessing these valuable synthetic intermediates. Early synthetic approaches relied heavily on the direct chlorosulfonation of benzene using chlorosulfuric acid, a method that established the fundamental two-step, one-pot reaction mechanism still employed in industrial settings today.
The historical significance of aromatic sulfonyl chlorides expanded dramatically with the discovery of their utility in pharmaceutical synthesis, particularly following the development of sulfonamide antibiotics in the 1930s. This breakthrough demonstrated the critical importance of sulfonyl chlorides as intermediates for accessing biologically active compounds, leading to intensive research into methods for preparing substituted derivatives. The traditional approaches, however, were limited by their reliance on electrophilic aromatic substitution, which restricted the accessible substitution patterns and functional group compatibility.
The mechanistic understanding of sulfonyl chloride reactivity evolved through systematic kinetic studies, particularly the groundbreaking work on nucleophilic substitution at sulfonyl sulfur centers. These investigations revealed that aromatic sulfonyl chlorides undergo nucleophilic displacement through a direct bimolecular mechanism, with the transition state exhibiting significant sensitivity to electronic effects from aromatic substituents. The development of Hammett correlations for sulfonyl chloride reactivity provided quantitative frameworks for understanding structure-activity relationships, establishing rho values that reflected the electronic demands of the sulfonyl center.
Significance of Substituent Effects in Aromatic Sulfonyl Chlorides
The electronic effects of substituents on aromatic sulfonyl chlorides have been extensively studied through systematic kinetic investigations, revealing profound influences on both reactivity and selectivity. Research on para-substituted benzenesulfonyl chlorides demonstrated that electron-withdrawing groups significantly enhance the electrophilicity of the sulfonyl center, as evidenced by Hammett correlations with positive rho values ranging from 0.44 to 1.14 depending on the nucleophile employed. These studies established that the sensitivity of sulfonyl chlorides to electronic effects far exceeds that observed for saturated carbon centers, indicating a greater degree of bond formation required to achieve critical charge development at the transition state.
The unique electronic environment created by multiple substituents, as exemplified in this compound, generates complex electronic interactions that influence both ground state stability and transition state energetics. The cyano group, with its strong electron-withdrawing character (Hammett sigma value of +0.66), significantly increases the electrophilicity of the sulfonyl sulfur center. Simultaneously, the fluoro substituent provides additional electron withdrawal through inductive effects while maintaining minimal steric interference. The methyl group contributes electron-donating character that partially offsets the electron withdrawal, creating a balanced electronic environment that optimizes reactivity while maintaining selectivity.
Kinetic isotope effects in sulfonyl chloride chemistry have provided additional insights into the mechanistic significance of substituent effects. Studies of chloride-chloride exchange reactions in arenesulfonyl chlorides revealed that substituent effects follow Hammett correlations with rho values of +2.02, demonstrating the high sensitivity of these systems to electronic perturbations. The observation that ortho-alkyl substituted sulfonyl chlorides exhibit enhanced reactivity despite both inductive and steric effects lowering reaction rates illustrates the complex interplay between electronic and steric factors in determining overall reactivity patterns.
Table 1. Electronic Effects of Substituents in Aromatic Sulfonyl Chlorides
| Substituent | Hammett Sigma Value | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Cyano | +0.66 | Strong electron withdrawal | Significant rate enhancement |
| Fluoro | +0.06 | Weak electron withdrawal | Moderate rate enhancement |
| Methyl | -0.17 | Weak electron donation | Moderate rate depression |
| Nitro | +0.78 | Very strong electron withdrawal | Maximum rate enhancement |
| Methoxy | -0.27 | Moderate electron donation | Significant rate depression |
Research Motivations for Studying Polyfunctionalized Benzenesulfonyl Chlorides
The development of polyfunctionalized benzenesulfonyl chlorides addresses critical limitations in traditional synthetic approaches, particularly the need for regioselective access to complex substitution patterns that cannot be achieved through conventional electrophilic aromatic substitution. Research into compounds such as this compound stems from the recognition that modern pharmaceutical and agrochemical targets require increasingly sophisticated molecular architectures with precise spatial arrangements of functional groups. The inability to access these structures through traditional chlorosulfonation methods has driven the development of alternative synthetic strategies that enable convergent assembly of complex sulfonyl chloride intermediates.
Recent advances in palladium-catalyzed chlorosulfonylation reactions have demonstrated the potential for accessing previously inaccessible substitution patterns through cross-coupling methodologies. These approaches enable the preparation of sulfonyl chlorides with functional group tolerance far exceeding that of traditional methods, allowing for the incorporation of sensitive functionalities such as esters, ethers, and halides within the same molecule. The development of these methods represents a paradigm shift from substrate-controlled regioselectivity to catalyst-controlled selectivity, opening new possibilities for synthetic design.
The photocatalytic synthesis of sulfonyl chlorides using carbon nitride semiconductors has emerged as another promising approach for accessing complex substituted derivatives. These methods enable chromoselective catalysis, where different wavelengths of light can direct the formation of distinct products from the same starting materials. Such selectivity control is particularly valuable for polyfunctionalized substrates where multiple reaction pathways are possible, providing unprecedented control over product distribution through simple variation of irradiation conditions.
Table 2. Synthetic Approaches to Polyfunctionalized Benzenesulfonyl Chlorides
| Method | Substrate Scope | Functional Group Tolerance | Regioselectivity Control |
|---|---|---|---|
| Traditional Chlorosulfonation | Limited to electron-rich aromatics | Poor | Substrate-controlled |
| Palladium-Catalyzed Cross-Coupling | Broad aromatic scope | Excellent | Catalyst-controlled |
| Photocatalytic Synthesis | Thioacetate derivatives | Good | Wavelength-controlled |
| Diazotization-Based Methods | Aniline derivatives | Moderate | Substrate-controlled |
The mechanistic understanding of polyfunctionalized sulfonyl chloride reactivity has also driven research interest, particularly regarding the cooperative effects of multiple substituents on reaction kinetics and selectivity. Studies of substituent effects in complex systems reveal non-additive behaviors that cannot be predicted from simple summation of individual substituent contributions. These cooperative effects arise from through-space and through-bond interactions between substituents that modify the electronic distribution within the aromatic system, leading to unique reactivity profiles that can be exploited for selective transformations.
Properties
IUPAC Name |
2-cyano-4-fluoro-6-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO2S/c1-5-2-7(10)3-6(4-11)8(5)14(9,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRQVRQJLXABNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219747 | |
| Record name | Benzenesulfonyl chloride, 2-cyano-4-fluoro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-35-9 | |
| Record name | Benzenesulfonyl chloride, 2-cyano-4-fluoro-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 2-cyano-4-fluoro-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Comparison of Synthesis Methods
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Thionyl Chloride Method | Sulfonic acid, thionyl chloride, DMF | Reflux, inert atmosphere | High |
| Oxalyl Chloride Method | Sulfonic acid, oxalyl chloride, DMF | Room temperature to reflux | High |
| Diazotization/Sulfonylation | Aniline, sodium nitrite, sulfur dioxide | Low temperature, acidic conditions | Variable |
Challenges and Considerations
- Reagent Availability : The availability of specific reagents, such as the sulfonic acid precursor, can affect the choice of synthesis method.
- Reaction Conditions : The conditions required for each step, such as temperature and solvent choice, must be carefully controlled to optimize yield and purity.
- Safety Concerns : Handling of thionyl chloride and other corrosive reagents requires appropriate safety precautions.
Research Findings and Applications
While specific research findings on the synthesis of 2-cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride are limited, compounds with similar functional groups have shown potential in medicinal chemistry, particularly as antimicrobial or anticancer agents. The presence of cyano and fluoro groups may enhance its pharmacological properties.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other substituents through electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used.
Nucleophilic Substitution: Reagents such as ammonia (NH₃), primary amines (RNH₂), and secondary amines (R₂NH) are used under mild to moderate conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro derivatives when nitration is performed.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Scientific Research Applications
Medicinal Chemistry
The presence of the cyano and sulfonyl chloride groups in 2-cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride enhances its potential as a pharmaceutical intermediate. Compounds with similar structures often exhibit significant biological activity, including antimicrobial and anticancer properties. While specific biological activity data for this compound is limited, the following potential applications have been identified:
- Antimicrobial Agents : The structural features may contribute to the development of new antibiotics or antifungal agents.
- Anticancer Compounds : Similar compounds have shown efficacy in inhibiting cancer cell proliferation, suggesting that this compound could be explored for similar applications.
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. Its sulfonyl chloride group allows it to participate in various chemical reactions:
- Nucleophilic Substitution Reactions : The sulfonyl chloride can react with nucleophiles to form sulfonamides or other derivatives.
- Coupling Reactions : It can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reacts with amines or alcohols to form sulfonamides or sulfonate esters. |
| Coupling Reactions | Participates in coupling with aryl or alkyl nucleophiles to create new carbon-carbon bonds. |
| Electrophilic Aromatic Substitution | Can be used to introduce further substituents onto aromatic rings via electrophilic attack. |
Materials Science
In materials science, this compound can be utilized for modifying surfaces and enhancing the properties of polymers:
- Surface Modification : The sulfonyl chloride group can activate surfaces for the attachment of biological molecules, making it useful in bioconjugation processes.
- Polymer Chemistry : It can be employed in the synthesis of functionalized polymers that exhibit specific properties for applications in drug delivery systems or sensors.
Case Study 1: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of this compound exhibit promising antimicrobial activity against various pathogens. A study synthesized a series of compounds based on this structure and evaluated their efficacy, leading to the identification of several potent candidates for further development.
Case Study 2: Drug Development
In drug development processes, this compound has been used as an intermediate in synthesizing more complex drug molecules. Its ability to undergo nucleophilic substitution allows for the introduction of various functional groups that enhance pharmacological properties.
Mechanism of Action
The mechanism of action of 2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions used.
Comparison with Similar Compounds
Key Observations :
- In contrast, 4-methylsulfonylbenzyl bromide features a benzyl bromide group, which is highly reactive in SN₂ reactions due to the bromide leaving group and the electron-withdrawing sulfonyl group .
- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine’s pyrimidine backbone and methoxy groups may direct reactivity toward heterocyclic chemistry applications, such as nucleoside modifications .
Physical Properties and Availability
Key Observations :
- The discontinued status of the target compound suggests challenges in synthesis, stability, or market demand. Alternatives like 4-methylsulfonylbenzyl bromide remain accessible for sulfonylation reactions .
- The higher melting point of 4-methylsulfonylbenzyl bromide (82–86°C) reflects its crystalline stability, a trait often desirable in industrial applications .
Research Findings and Industrial Relevance
Recent studies highlight the importance of sulfonyl chlorides in cross-coupling reactions and catalysis. While this compound’s structural complexity could theoretically enable niche applications (e.g., fluorinated drug candidates), its lack of commercial availability has shifted focus to more accessible analogs. For instance, 4-methylsulfonylbenzyl bromide’s reactivity has been exploited in synthesizing tyrosine kinase inhibitors, demonstrating the industrial preference for stable, scalable sulfonyl derivatives .
Biological Activity
2-Cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride is an aromatic organosulfur compound with significant potential in medicinal chemistry and synthetic applications. Its unique structure allows for various chemical reactions, particularly nucleophilic substitutions, which can lead to the development of biologically active derivatives. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonyl chloride group that enhances its reactivity. The molecular formula is C9H7ClFNO2S, and its structure can be represented as follows:
This configuration allows it to participate in nucleophilic substitution reactions, where the chloride ion is replaced by various nucleophiles, leading to different sulfonate esters or sulfonamides.
The primary mechanism of action for this compound involves:
-
Nucleophilic Substitution : The sulfonyl chloride group can react with nucleophiles such as amines and alcohols, facilitating the formation of new compounds with potential biological activity.
This reaction pathway is crucial for synthesizing compounds that may exhibit pharmacological effects.
Anticancer Activity
Research indicates that compounds derived from sulfonyl chlorides exhibit anticancer properties. For instance, derivatives of similar structures have been shown to inhibit Bcl-2/Bcl-xL proteins, which are critical in cancer cell survival. These inhibitors can induce apoptosis in cancer cells, leading to tumor regression in various models .
Antibacterial and Antimicrobial Properties
The antibacterial activity of sulfonamide derivatives has been well-documented. A study on chromene sulfonamide hybrids demonstrated their effectiveness against various bacterial strains, suggesting that similar derivatives of this compound could possess antimicrobial properties .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-cyano-4-fluoro-6-methylbenzene-1-sulfonyl chloride?
- Methodological Answer : Synthesis typically involves halogenation and sulfonation steps. For example:
- Starting Materials : Begin with a substituted benzene derivative (e.g., 2-fluoro-6-methylbenzonitrile) and introduce the sulfonyl chloride group via chlorosulfonation under controlled conditions (e.g., ClSO₃H in dichloromethane at 0–5°C) .
- Reaction Conditions : Monitor temperature to avoid over-sulfonation. Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride group.
- Purity Control : Post-synthesis purification via recrystallization (e.g., using hexane/ethyl acetate mixtures) or column chromatography (silica gel, eluent gradient) is critical .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions (e.g., fluorine’s deshielding effect at C4, methyl at C6) .
- FT-IR : Confirm sulfonyl chloride (SO₂Cl) stretch at ~1370–1400 cm⁻¹ and nitrile (CN) at ~2240 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calc. for C₈H₄ClFNO₂S: 248.97 g/mol).
- Melting Point : Compare with literature values (e.g., analogs like 4-cyanobenzenesulfonyl chloride melt at 50–52°C ).
Q. What stability challenges arise during storage and handling?
- Methodological Answer :
- Hydrolysis Sensitivity : Store under anhydrous conditions (desiccator with P₂O₅) at –20°C. Avoid exposure to moisture or alcohols.
- Decomposition Byproducts : Monitor via TLC or HPLC for sulfonic acid formation (hydrolysis product).
- Handling : Use glass or PTFE equipment; metal catalysts (e.g., Fe³⁺) may accelerate degradation .
Q. Which functionalization reactions are feasible with this sulfonyl chloride?
- Methodological Answer :
- Nucleophilic Substitution : React with amines (e.g., primary/secondary amines in THF) to form sulfonamides, a common intermediate in drug discovery .
- Cross-Coupling : Utilize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) after converting to a sulfonate ester.
- Caution : Steric hindrance from the methyl and cyano groups may slow reactivity at the sulfonyl site.
Advanced Research Questions
Q. How do electronic effects of substituents influence reaction mechanisms in derivatization?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow UV-Vis to track reaction rates with varying nucleophiles (e.g., aniline vs. bulky amines).
- DFT Calculations : Model electron-withdrawing effects (fluoro, cyano) on sulfonyl chloride’s electrophilicity. For example, cyano at C2 may stabilize transition states via resonance .
- Contradictions : Conflicting data on substituent directing effects (e.g., meta vs. para reactivity in analogs ) suggest solvent-dependent behavior.
Q. What computational approaches predict solubility and reactivity in novel solvents?
- Methodological Answer :
- COSMO-RS Simulations : Predict solubility in ionic liquids or deep eutectic solvents (DES) based on sigma profiles.
- MD Simulations : Study solvation shells in polar aprotic solvents (e.g., DMF, acetonitrile) to optimize reaction media .
- Validation : Compare computed vs. experimental logP values (estimated logP ≈ 2.1 for this compound).
Q. How can researchers address conflicting purity reports from different suppliers?
- Methodological Answer :
- Analytical Cross-Validation : Use orthogonal methods (e.g., HPLC with UV/ELSD detection + ¹⁹F NMR) to assess purity.
- Byproduct Identification : LC-MS/MS to detect halogenated impurities (e.g., residual 3-chloro analogs ).
- Standardization : Advocate for certified reference materials (CRMs) via collaborations with suppliers .
Q. What are the emerging applications in materials science or medicinal chemistry?
- Methodological Answer :
- Polymer Synthesis : Incorporate into sulfonated polymers for proton-exchange membranes (e.g., fuel cells). Optimize monomer ratios via RAFT polymerization .
- Drug Discovery : Screen as a warhead in covalent inhibitors (e.g., targeting cysteine proteases). Validate selectivity via SPR or cellular assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
